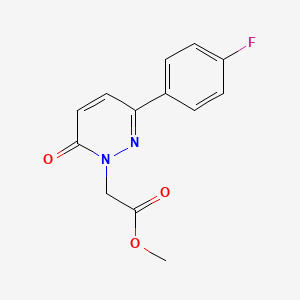
1-(3-aminobenzoyl)imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-aminobenzoyl)imidazolidin-2-one is a heterocyclic compound that features an imidazolidin-2-one ring substituted with a 3-aminobenzoyl group. This compound is part of the broader class of imidazolidin-2-ones, which are known for their presence in various pharmaceuticals, natural products, and synthetic intermediates . The unique structure of this compound makes it a valuable compound in scientific research and industrial applications.
Mecanismo De Acción
Target of Action
The primary targets of 1-[(3-Aminophenyl)carbonyl]imidazolidin-2-one are currently unknown. This compound is a derivative of imidazolidin-2-one, a structural motif found in various pharmaceuticals and natural products . .
Mode of Action
The mode of action of 1-[(3-Aminophenyl)carbonyl]imidazolidin-2-one is not well-documented. As a derivative of imidazolidin-2-one, it may interact with its targets through similar mechanisms as other imidazolidin-2-ones. These mechanisms often involve the formation of bonds with target molecules, leading to changes in their function .
Biochemical Pathways
Imidazolidin-2-ones are known to be involved in a variety of biochemical processes due to their presence in many pharmaceuticals and natural products . .
Pharmacokinetics
Its molecular weight is 177.20 , which may influence its bioavailability and distribution within the body.
Result of Action
Given its structural similarity to other imidazolidin-2-ones, it may have similar effects, such as interacting with target molecules to alter their function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-aminobenzoyl)imidazolidin-2-one can be achieved through several methods:
Direct Incorporation of the Carbonyl Group into 1,2-Diamines: This method involves the reaction of 1,2-diamines with carbonyl compounds under specific conditions to form the imidazolidin-2-one ring.
Diamination of Olefins: This approach uses olefins and diamines in the presence of catalysts to form the desired imidazolidin-2-one structure.
Intramolecular Hydroamination of Linear Urea Derivatives: This method involves the cyclization of linear urea derivatives to form the imidazolidin-2-one ring.
Aziridine Ring Expansion: This method involves the expansion of aziridine rings to form the imidazolidin-2-one structure.
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. One common method is the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles
Análisis De Reacciones Químicas
Types of Reactions
1-(3-aminobenzoyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidin-2-one derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions, where different substituents are introduced into the imidazolidin-2-one ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium, nickel) .
Major Products Formed
The major products formed from these reactions include various substituted imidazolidin-2-one derivatives, which can have different functional groups and properties .
Aplicaciones Científicas De Investigación
1-(3-aminobenzoyl)imidazolidin-2-one has a wide range of scientific research applications, including:
Comparación Con Compuestos Similares
1-(3-aminobenzoyl)imidazolidin-2-one can be compared with other similar compounds, such as:
Imidazolidin-2-one: The parent compound, which lacks the 3-aminobenzoyl group.
Benzimidazolidin-2-one: A similar compound with a benzene ring fused to the imidazolidin-2-one ring.
Imidazole: A related heterocyclic compound with a different ring structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
1-(3-aminobenzoyl)imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-8-3-1-2-7(6-8)9(14)13-5-4-12-10(13)15/h1-3,6H,4-5,11H2,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMSEKQAXPCBQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanoylamino]piperidine-1-carboxylate](/img/structure/B2987913.png)

![3-{[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2987915.png)

![2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2987917.png)

![3,4-difluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B2987919.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2987923.png)

![5-{[(4-Fluorophenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2987926.png)

